3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide)

Description

Chemical Identity and Classification

1.1.1 Structural Characteristics

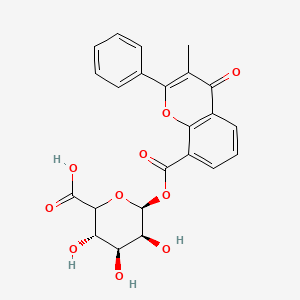

MFCA glucuronide is a flavonoid derivative with the following structural features:

- Flavone core : A chromenone backbone (2-phenylchromen-4-one) substituted at position 3 with a methyl group and position 8 with a carboxylic acid.

- Glucuronide conjugate : A β-D-glucuronic acid moiety linked via an acyl group to the carboxylic acid at position 8.

1.1.2 Nomenclature and Identification

This classification aligns with its role as a phase II metabolite, where glucuronidation enhances hydrophilicity for excretion.

Historical Context and Discovery

1.2.1 Early Synthesis and Characterization

The synthesis of MFCA glucuronide was first reported in the context of flavoxate metabolism. Flavoxate, a synthetic anticholinergic agent developed in the 1960s, undergoes rapid hepatic glucuronidation to form MFCA glucuronide as its primary metabolite. Early studies focused on isolating and characterizing this metabolite to understand its pharmacokinetic profile.

1.2.2 Key Developments in Glucuronidation Research

Advances in enzymatic and chemical glucuronidation methods enabled the targeted synthesis of MFCA glucuronide. For example:

- Enzymatic methods : Utilize UDP-glucuronosyltransferases (UGTs) to conjugate glucuronic acid to the carboxylic acid group.

- Chemical methods : Employ bromo-2,3,4-tri-O-acetyl-α-D-glucopyranuronic acid methyl ester under controlled conditions.

These methods were refined in patents and research articles to improve yield and purity.

Significance in Flavonoid Research

1.3.1 Role in Metabolic Studies

MFCA glucuronide exemplifies phase II metabolism, where glucuronidation detoxifies lipophilic compounds. Its formation highlights the role of UGT enzymes in modulating drug disposition, particularly in flavonoid bioavailability.

1.3.2 Pharmacological Insights

While MFCA glucuronide itself shows limited antispasmodic activity, its parent compound, 3-methylflavone-8-carboxylic acid (MFCA), exhibits notable biological effects:

- Phosphodiesterase (PDE) inhibition : MFCA modulates intracellular cyclic AMP (cAMP) levels, influencing urinary bladder relaxation.

- Bladder capacity modulation : In vivo studies demonstrate increased bladder volume and reduced micturition pressure in rat models.

| Property | MFCA Glucuronide | MFCA |

|---|---|---|

| Solubility | High (enhanced by glucuronide) | Low (lipophilic) |

| Biological Activity | Limited | PDE inhibition, bladder relaxation |

1.3.3 Comparative Flavonoid Analysis

MFCA glucuronide differs from other flavonoid glucuronides (e.g., quercetin-3-glucuronide) in its acyl-linked conjugation, which may influence stability and excretion kinetics.

Relationship to Flavoxate and Pharmaceutical Standards

1.4.1 Metabolic Link to Flavoxate

MFCA glucuronide is a major urinary metabolite of flavoxate, accounting for >80% of excreted drug at low doses. Its formation is catalyzed by UGT1A9 and UGT2B7 isoforms, with saturation observed at high doses.

Regulatory and Analytical Relevance As a "Related Compound A" in pharmacopeial standards, MFCA glucuronide serves as a critical reference material for:

- Impurity profiling : Ensuring flavoxate formulations meet regulatory purity thresholds.

- Method validation : Developing HPLC and LC-MS/MS methods for metabolite quantification.

1.4.3 Synthesis for Pharmaceutical Applications

Industrial synthesis focuses on reproducibility and cost-efficiency:

Properties

IUPAC Name |

(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O10/c1-10-14(24)12-8-5-9-13(19(12)31-18(10)11-6-3-2-4-7-11)22(30)33-23-17(27)15(25)16(26)20(32-23)21(28)29/h2-9,15-17,20,23,25-27H,1H3,(H,28,29)/t15-,16-,17-,20?,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFLEEJQZRBOAR-BKYOJHNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylflavone-8-carboxylic acid involves the reaction of 2-hydroxy-3-propionyl methyl benzoate with benzoyl chloride and sodium benzoate at high temperatures (around 190°C). This method, however, has limitations due to the harsh reaction conditions and the difficulty in industrial scalability .

Industrial Production Methods

Industrial production methods aim to optimize the yield and purity of the compound while minimizing production risks and costs. One such method involves the preparation of 2-benzoyloxy-3-propionyl methyl benzoate followed by its conversion to 3-methylflavone-8-carboxylic acid . The process is designed to be efficient with high product yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylflavone-8-carboxylic acid glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Properties

MFCA glucuronide has been studied for its anti-inflammatory effects. Research indicates that flavonoids, including derivatives like MFCA glucuronide, can inhibit inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. The compound exhibits a significant ability to modulate the immune response, making it a candidate for further therapeutic development .

Smooth Muscle Relaxation

Studies have shown that compounds related to MFCA glucuronide possess smooth muscle relaxant properties. This action is particularly relevant in cardiovascular health, where the relaxation of vascular smooth muscle can lead to reduced blood pressure. The stability of MFCA glucuronide at physiological pH enhances its potential as a therapeutic agent in managing hypertension .

Calcium Channel Blocking

MFCA glucuronide has been identified as a calcium channel blocker, which can help in the treatment of various cardiovascular disorders. By inhibiting calcium influx into cells, it can reduce cardiac contractility and vascular resistance, contributing to lower blood pressure and improved heart function .

Environmental Applications

Biotransformation Studies

MFCA glucuronide plays a role in biotransformation studies involving microorganisms. It has been utilized to understand the metabolic pathways of synthetic cannabinoids and other drugs within microbial systems like C. elegans. These studies are crucial for assessing the environmental impact of pharmaceutical compounds and their metabolites .

Microbial Interactions

Research indicates that MFCA glucuronide may influence microbial communities in aquatic environments. Its presence can affect the degradation rates of organic pollutants, thus playing a role in bioremediation strategies aimed at cleaning contaminated water bodies .

Analytical Applications

Detection of Microbial Contaminants

MFCA glucuronide derivatives have been employed in microbiological assays for the detection of specific pathogens such as Escherichia coli. The compound is used in fluorogenic substrates that allow for sensitive detection methods in water quality monitoring, highlighting its utility in environmental science .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of MFCA glucuronide in vitro using human cell lines. The results demonstrated a dose-dependent reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in chronic inflammatory diseases.

Case Study 2: Biotransformation Pathways

In research utilizing C. elegans, MFCA glucuronide was shown to undergo biotransformation into various metabolites, which were characterized using high-performance liquid chromatography and mass spectrometry. This study provided insights into the metabolic fate of flavonoids and their ecological implications.

Mechanism of Action

The mechanism of action of 3-methylflavone-8-carboxylic acid glucuronide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of phosphoric diester hydrolase enzymes, interfering with their activity and thereby exerting its biological effects . The compound’s structure allows it to bind to these enzymes, inhibiting their function and leading to various downstream effects.

Comparison with Similar Compounds

Key Observations :

- MFCA glucuronide is unique for its flavone core and acyl-linked glucuronide, contrasting with phenolic-O-linked conjugates (e.g., MMF glucuronide) .

- Axillarin-4’-β-glucuronide shares a flavonoid skeleton but differs in substitution (methoxy groups) and glucuronide position .

- Clofibrate acyl glucuronide exhibits higher electrophilic reactivity due to its labile acyl linkage, implicated in hepatotoxicity .

Functional Roles and Pharmacokinetic Properties

Stability and Degradation

- MFCA glucuronide : Acyl glucuronides generally exhibit lower stability than O-linked counterparts. However, MFCA glucuronide’s degradation kinetics remain unquantified.

- Comparative Data : Di-methylated acyl glucuronides (t1/2 = 23.3 h) degrade slower than di-methylated acyl glucosides (t1/2 = 16 h), highlighting glucuronide-specific stability .

Bioavailability

- Glucuronidation enhances hydrophilicity, favoring plasma circulation. For example, carnosic acid glucuronide (a rosemary metabolite) dominates over its parent compound in plasma due to improved absorption .

Analytical Methodologies

Detection and Quantification

- MFCA glucuronide : Quantified using LC-MS/MS with reference standards for method validation .

- MMF glucuronide : Identified via untargeted SWATH mass spectrometry, relying on fragmentation patterns (e.g., +176 Da glucuronide signature) .

- Enterolactone glucuronide : Confirmed through enzymatic deconjugation (β-glucuronidase) and tandem MS .

Challenges

- Lack of commercial standards for rare glucuronides (e.g., MMF glucuronide) necessitates indirect identification .

Biological Activity

3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide) is a flavonoid compound derived from 3-methylflavone-8-carboxylic acid, characterized by its unique glucuronide moiety that enhances its solubility and bioavailability. This article provides a comprehensive overview of the biological activity of MFCA glucuronide, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

MFCA glucuronide is structurally distinct due to the presence of a glucuronic acid moiety, which plays a crucial role in its biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, which are essential for modifying its properties for therapeutic applications.

| Property | Details |

|---|---|

| Chemical Formula | CHO |

| Molecular Weight | 302.27 g/mol |

| CAS Number | 60218-13-5 |

The biological activity of MFCA glucuronide is primarily attributed to its interaction with various molecular targets. It has been identified as an inhibitor of phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling pathways. By inhibiting these enzymes, MFCA glucuronide can modulate levels of cyclic AMP (cAMP), leading to significant physiological effects.

Antioxidant Properties

Research indicates that MFCA glucuronide exhibits notable antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly relevant in the context of various diseases where oxidative damage is a contributing factor.

Enzyme Inhibition

MFCA glucuronide has shown potential in inhibiting specific enzymes involved in metabolic processes. For instance, studies have reported its ability to inhibit phosphoric diester hydrolase enzymes, which may contribute to its therapeutic effects in conditions like inflammation and cancer.

Pharmacological Studies

Several studies have explored the pharmacological properties of MFCA glucuronide and its parent compound, 3-methylflavone-8-carboxylic acid (MFCA). Notably:

- In Vivo Studies : Animal models have demonstrated that MFCA can inhibit bladder contractions and increase bladder capacity, suggesting potential applications in treating urinary disorders .

- In Vitro Studies : In cell culture assays, MFCA glucuronide has been shown to exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress markers .

Case Studies and Clinical Relevance

Case studies involving the administration of MFCA glucuronide have highlighted its potential therapeutic benefits:

- Urinary Disorders : In a controlled study with rats, MFCA significantly reduced micturition pressure and increased bladder volume capacity .

- Inflammation Models : In vitro experiments indicated that MFCA glucuronide could reduce the expression of pro-inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS).

Comparative Analysis with Similar Compounds

MFCA glucuronide shares structural similarities with other flavonoids but stands out due to its enhanced solubility and bioavailability attributed to the glucuronidation process. This modification allows for improved therapeutic efficacy compared to non-glucuronidated compounds.

| Compound | Key Features |

|---|---|

| Flavoxate | Used as a muscle relaxant; lacks significant PDE inhibition. |

| 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid | Similar structure; different biological activities. |

Q & A

What analytical methods are recommended for quantifying MFCA glucuronide in biological matrices?

Basic Research Focus

A validated reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is widely used for quantifying MFCA glucuronide in plasma. This method employs a C18 column, mobile phase gradients (e.g., acetonitrile and phosphate buffer), and validation parameters including precision (intra-day CV < 5%) and recovery rates (>90%) . For enhanced specificity, LC-MS/MS is recommended, utilizing MRM transitions for glucuronide-specific ions. Standard reference materials (e.g., LF205) are critical for calibration and ensuring traceability to pharmacopeial standards .

How is the structure of MFCA glucuronide characterized in metabolic studies?

Basic Research Focus

Structural elucidation relies on tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR). The glucuronide moiety is identified via diagnostic fragmentation patterns (e.g., loss of 176 Da in MS²) and NMR signals (e.g., β-anomeric proton at δ 5.6–5.8 ppm). Comparative analysis with synthetic standards confirms the conjugation position (e.g., 8-carboxylic acid site) .

Which enzymes govern the glucuronidation of MFCA, and how do substrate specificities vary across isoforms?

Basic Research Focus

MFCA glucuronidation is primarily mediated by UDP-glucuronosyltransferase (UGT) isoforms UGT1A9 and UGT2B7, as demonstrated in human liver microsomes. Kinetic assays (e.g., Michaelis-Menten parameters) reveal UGT1A9’s higher affinity (Km ≈ 50 μM) compared to UGT2B7 (Km ≈ 120 μM). Inhibition studies with hecogenin (UGT1A9-specific inhibitor) validate isoform contributions .

What challenges arise in the chemical or enzymatic synthesis of MFCA glucuronide, and how are they addressed?

Advanced Research Focus

Chemical synthesis faces regioselectivity challenges due to multiple hydroxyl groups. Protecting group strategies (e.g., tert-butyldimethylsilyl for non-target hydroxyls) and phase-transfer catalysis improve yield (≥70%) . Enzymatic synthesis using recombinant UGTs or human liver S9 fractions offers higher specificity but requires optimization of cofactors (UDPGA) and pH (7.4) .

How can pharmacokinetic modeling predict MFCA glucuronide clearance and tissue distribution?

Advanced Research Focus

Compartmental models incorporating protein binding (e.g., 99.8% for glucuronide metabolites) and enzyme kinetics (Vmax, Km) predict systemic clearance. Population PK models using sparse sampling (limited sampling strategy, LSS) correlate plasma AUC0-12h with trough concentrations (R² > 0.85). Biliary excretion (via MRP2 transporters) accounts for >60% of total clearance .

How should researchers resolve contradictions between in vitro and in vivo data on MFCA glucuronide stability?

Advanced Research Focus

In vitro studies may overestimate stability due to absent esterase activity. Cross-validation using human hepatocytes or plasma incubation identifies acyl migration (pH-dependent) and hydrolysis (t1/2 < 6 hrs at pH 7.4). In vivo data require bile cannulation studies to assess enterohepatic recirculation .

What role does MFCA glucuronide play in neurological protection, and how is this evaluated experimentally?

Advanced Research Focus

Glucuronidated flavonoids exhibit neuroprotection via β-glucuronidase-mediated reactivation in brain microglia. In vitro models (SH-SY5Y cells) treated with MFCA glucuronide show reduced ROS (≥30%) under oxidative stress. β-Glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) confirm metabolite reactivation as a key mechanism .

How do genetic polymorphisms in UGT isoforms influence interindividual variability in MFCA glucuronidation?

Advanced Research Focus

UGT1A93 (rs17868320) and UGT2B72 (rs7439366) polymorphisms reduce glucuronidation efficiency by 40–60%, as shown in genotyped human liver samples (n = 50). Cohort studies with pharmacokinetic profiling (AUC0-24h) and SNP analysis identify haplotype-specific dosing adjustments (e.g., 20% dose reduction in *1/*3 carriers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.